N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3S/c1-16-5-11-20(12-6-16)28-22(17-3-2-4-21(13-17)29(31)32)14-26-24(28)33-15-23(30)27-19-9-7-18(25)8-10-19/h2-14H,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSOLXWTFYTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 479.0 g/mol
- CAS Number : 1226459-55-7
The compound features a thioamide linkage with an imidazole ring, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds containing imidazole scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit various cancer cell lines by targeting critical enzymes involved in tumor proliferation.
Case Study :
In a study involving imidazole derivatives, compounds were evaluated for their ability to inhibit human cancer cell lines. The results demonstrated that certain substitutions on the imidazole ring enhanced cytotoxicity against breast and lung cancer cells, with IC values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound's thioamide structure may confer antibacterial properties. A related study on thioamide derivatives indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that this compound may exhibit similar efficacy .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways crucial for cellular proliferation and survival. For example, the imidazole moiety is known to interact with various biological targets, potentially disrupting metabolic processes in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications to the imidazole ring or substituents on the phenyl groups can significantly alter its potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s activity is influenced by its imidazole core , electron-withdrawing nitro group , and bulky aromatic substituents . Below is a comparative analysis with structurally related analogs:
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (EWGs) : The 3-nitro group in the target compound likely enhances cytotoxicity by increasing electrophilicity and binding affinity to cellular targets .
- Aromatic Bulk : The p-tolyl and 4-chlorophenyl groups contribute to hydrophobic interactions, improving membrane permeability .
- Heterocyclic Variations : Replacing the imidazole core with oxadiazole () or thiadiazole () alters selectivity and potency, emphasizing the scaffold’s role in bioactivity .
Q & A
Basic Synthesis Optimization
Q: How can the synthesis of this compound be optimized to improve yield and purity? Methodological Answer: The synthesis involves nucleophilic substitution between a thiol-containing imidazole intermediate and a chloroacetamide derivative. Key steps include:
- Use of potassium carbonate as a base to deprotonate the thiol group, facilitating the reaction (e.g., 72% yield achieved via ethanol recrystallization in similar imidazole-acetamide syntheses) .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while ethanol or methanol is ideal for recrystallization to isolate high-purity crystals .
- Monitoring reaction progress via TLC or HPLC to minimize side products like disulfide byproducts.
Advanced Regioselectivity in Imidazole Substitution
Q: What strategies ensure regioselective substitution at the imidazole C2-thiol position during synthesis? Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Steric control : Bulky substituents on the imidazole ring (e.g., p-tolyl at N1) direct substitution to the less hindered C2 position .
- Electronic control : Electron-withdrawing groups (e.g., nitro on the phenyl ring) at C5 enhance thiol nucleophilicity at C2. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
- Use protecting groups for competing reactive sites during multi-step syntheses .
Characterization of Tautomeric Forms
Q: How can NMR resolve amine/imine tautomerism in the acetamide moiety? Methodological Answer:
- 1H NMR : Distinct peaks for NH protons in amine (δ ~10.10–11.20 ppm) vs. imine (δ ~13.30 ppm) forms. Integration ratios (e.g., 50:50 amine:imine) confirm tautomeric equilibrium .
- Variable-temperature NMR : Cooling shifts equilibrium toward the more stable tautomer, sharpening split peaks.
- 15N NMR : Directly distinguishes nitrogen environments in tautomers .
Designing Biological Activity Assays
Q: How to design assays for evaluating COX-1/2 inhibition or anti-leishmanial activity? Methodological Answer:
- COX inhibition :
- Use purified COX-1/2 enzymes in a fluorometric assay with arachidonic acid as substrate. Measure prostaglandin production via ELISA .
- Compare IC50 values with known inhibitors (e.g., celecoxib) to assess potency.
- Anti-leishmanial activity :
- Perform in vitro assays on Leishmania promastigotes using resazurin-based viability staining. Confirm selectivity via cytotoxicity assays on mammalian cells (e.g., THP-1 monocytes) .
Computational Analysis of Reactivity
Q: How do HOMO-LUMO and MESP analyses inform the compound’s reactivity? Methodological Answer:
- HOMO-LUMO gaps : Calculated via DFT (e.g., B3LYP/6-31G*). A smaller gap (e.g., 4.5 eV) suggests higher reactivity, correlating with nucleophilic attack at sulfur or electrophilic aromatic substitution sites .
- MESP maps : Identify electron-deficient regions (e.g., nitro group) as sites for nucleophilic interactions, guiding derivatization strategies .
Addressing Contradictory Biological Data
Q: How to resolve discrepancies in reported biological activity across studies? Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., Leishmania donovani vs. L. major), compound purity (>95% via HPLC), and solvent controls (DMSO <0.1%) .
- Meta-analysis : Compare structural analogs (e.g., p-tolyl vs. phenyl substituents) to identify SAR trends affecting activity .
Derivative Synthesis for SAR Studies
Q: What methods are effective for synthesizing derivatives with modified aryl or thioether groups? Methodological Answer:
- Suzuki coupling : Introduce diverse aryl groups at the imidazole C5 position using boronic acids .
- Thioether replacement : Replace the acetamide-thioether linkage with sulfoxide/sulfone groups via oxidation (e.g., mCPBA) to study electronic effects .
Solvent Effects on Stability
Q: How do solvent polarity and pH impact the compound’s stability? Methodological Answer:
- Accelerated stability studies : Store the compound in DMSO, ethanol, or PBS (pH 7.4) at 25°C/60% RH. Monitor degradation via HPLC; polar solvents reduce aggregation but may hydrolyze the acetamide .
- pH-dependent degradation : Acidic conditions (pH <3) protonate the imidazole nitrogen, increasing hydrolysis risk .
Ensuring Selectivity in Enzyme Assays
Q: How to confirm target selectivity in kinase or protease inhibition assays? Methodological Answer:
- Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., COX-2) to validate binding mode and exclude nonspecific interactions .
Role of X-ray Crystallography
Q: How does crystallography confirm molecular conformation and intermolecular interactions? Methodological Answer:
- Single-crystal X-ray diffraction (120 K) reveals planarity of the imidazole-thioether core (r.m.s. deviation <0.05 Å) and intramolecular H-bonds (e.g., N–H⋯N) stabilizing the structure .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H⋯Cl, π-π stacking) influencing crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
